Methyl 3-methoxy-2-(4-methylpiperazin-1-YL)propanoate

Enantioselective synthesis Continuous manufacture Process chemistry

Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate (CAS 1779405-41-2) is a synthetic piperazine-substituted propanoate ester with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. The compound features a 4-methylpiperazine ring attached at the α-carbon of a methyl propanoate backbone, with a methoxymethyl substituent at the β-position, creating a chiral center at C-2.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B13704451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-2-(4-methylpiperazin-1-YL)propanoate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(COC)C(=O)OC
InChIInChI=1S/C10H20N2O3/c1-11-4-6-12(7-5-11)9(8-14-2)10(13)15-3/h9H,4-8H2,1-3H3
InChIKeyVXALIAWKOWDQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methoxy-2-(4-methylpiperazin-1-YL)propanoate – Structural & Pharmacochemical Class Positioning for Informed Procurement


Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate (CAS 1779405-41-2) is a synthetic piperazine-substituted propanoate ester with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol [1]. The compound features a 4-methylpiperazine ring attached at the α-carbon of a methyl propanoate backbone, with a methoxymethyl substituent at the β-position, creating a chiral center at C-2 [1]. It belongs to the broader class of 1-piperazineacetic acid derivatives and is primarily utilized as a chiral building block in medicinal chemistry, notably as the methyl ester precursor to (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, an unusual piperazine-substituted amino acid with demonstrated pharmaceutical relevance [2].

Why Generic Substitution of Methyl 3-Methoxy-2-(4-methylpiperazin-1-YL)propanoate with Unsubstituted Piperazinyl Propanoates Is Scientifically Unjustified


Among the 4-methylpiperazine propanoate/acetate building block family, molecular differences in backbone substitution pattern, chain length, and stereochemistry generate measurably distinct physicochemical, chiral, and synthetic utility profiles [1]. The presence of the β-methoxymethyl group and α-piperazinyl substitution on the target compound confers a higher hydrogen-bond acceptor count (5 vs. 4 in the non-methoxylated analogs) and a unique chiral environment that cannot be replicated by simpler analogs such as Methyl 3-(4-methylpiperazin-1-yl)propanoate or Methyl 2-(4-methylpiperazin-1-yl)acetate . These structural distinctions directly impact chromatographic retention, derivatization reactivity, and pharmacological lead optimization trajectories, making generic compound interchange scientifically unsound [1].

Quantitative Comparative Evidence for Methyl 3-Methoxy-2-(4-methylpiperazin-1-YL)propanoate Versus Closest Structural Analogs


Continuous-Flow Enantioselective Synthesis Achieves >99.5% e.p. vs. Classical Resolution (≤83% e.p.)

The (R)-enantiomer of the target compound's free acid form was manufactured via a continuous-flow SN2 displacement of a chiral triflate with N-methylpiperazine, achieving an enantiomeric purity of >99.5% e.p. at an 80 kg scale, compared to only 83% e.p. obtained using the prior batch resolution method on a 3 kg scale [1]. The racemic resolution route, previously demonstrated on a 6 kg scale with l-tartaric acid, suffered from reduced overall yield and efficiency [1].

Enantioselective synthesis Continuous manufacture Process chemistry

Enantiomerically Defined (R)- and (S)-Methyl Ester Forms Available as Distinct CAS-Registered Entities Enabling Stereochemistry-Controlled Procurement

The racemic methyl ester (CAS 1779405-41-2) can be procured alongside its separately registered (R)-enantiomer (CAS 2511564-68-2) and (S)-enantiomer (CAS 2920233-35-6), each with distinct CAS numbers that guarantee stereochemical identity . In contrast, simpler analogs such as Methyl 3-(4-methylpiperazin-1-yl)propanoate (CAS 33544-40-0) are achiral at the propanoate backbone and cannot offer this level of stereochemical granularity . The predicted pKa of 7.35 ± 0.10 and boiling point of 286.3 ± 35.0 °C for the racemate further distinguish it from the non-methoxylated analogs (boiling point: 255.1 ± 25.0 °C for Methyl 3-(4-methylpiperazin-1-yl)propanoate) .

Chiral resolution Stereochemistry Analytical reference standards

Hydrogen-Bond Acceptor Count of 5 in the Target Compound vs. 4 in Non-Methoxylated Analogs: Implications for Chromatographic and Binding Differentiation

PubChem-computed properties for the target compound indicate a hydrogen-bond acceptor count of 5 (three from the ester/methoxy oxygens, two from the piperazine nitrogens) and a rotatable bond count of 5 [1]. In comparison, Methyl 3-(4-methylpiperazin-1-yl)propanoate (C₉H₁₈N₂O₂) possesses only 4 hydrogen-bond acceptors and lacks the methoxymethyl group that drives the additional polarity [2]. The acetate analog Methyl 2-(4-methylpiperazin-1-yl)acetate (C₈H₁₆N₂O₂, MW 172.22) has a hydrogen-bond acceptor count of 4 and a boiling point of 231.4 °C, substantially lower than the target's 286.3 °C .

Hydrogen bonding Physicochemical profiling Chromatographic retention

Proven Synthetic Tractability to a Pharmaceutically Relevant Amino Acid Intermediate Not Accessible from Simpler Piperazinyl Propanoate Building Blocks

The methyl ester serves as the direct precursor to (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid via ester hydrolysis; this acid is described as an 'unusual piperazine-substituted amino acid' developed at AstraZeneca for pharmaceutical applications [1]. The five-step chiral synthesis from d-serine achieves 38% overall yield for the key triflate intermediate, and the fully elaborated continuous process delivers 33% overall yield with >99.5% e.p. [1]. Simpler piperazinyl propanoates such as Methyl 3-(4-methylpiperazin-1-yl)propanoate or Methyl 2-(4-methylpiperazin-1-yl)acetate cannot yield the α,β-substituted amino acid scaffold due to their different (or absent) substitution patterns .

Chiral amino acid synthesis Building block API intermediate

Optimal Application Scenarios for Methyl 3-Methoxy-2-(4-methylpiperazin-1-YL)propanoate Based on Quantitative Evidence


Chiral Building Block Supply for Early-Stage Pharmaceutical Development Requiring >99% Enantiomeric Purity Assurance

Based on the demonstrated continuous-flow manufacturing capability delivering >99.5% e.p. at the 80 kg scale [1], this methyl ester (or its corresponding acid) is the procurement choice for medicinal chemistry programs requiring a chiral piperazine-substituted amino acid scaffold. The availability of separately CAS-registered (R)- and (S)-enantiomers (CAS 2511564-68-2 and 2920233-35-6) provides unambiguous stereochemical chain-of-custody documentation that is essential for regulatory filings [2].

Analytical Method Development and Reference Standard Qualification Using Distinct Physicochemical Signatures

The compound's unique combination of a hydrogen-bond acceptor count of 5, a MW of 216.28 g/mol, and a predicted boiling point of 286.3 °C [1] provides a distinct analytical fingerprint that differentiates it from all simpler 4-methylpiperazinyl propanoate/acetate analogs. Laboratories developing HPLC, GC, or SFC methods for chiral purity assessment can leverage these property differences for unambiguous peak identification and method validation [2].

Process Chemistry Scale-Up Studies Leveraging the Published Continuous-Flow Protocol as a Benchmark

The AstraZeneca-published continuous process achieving 33% overall yield from d-serine with >99.5% e.p. [1] provides a rare, fully disclosed benchmark for process development teams evaluating scalable routes to α,β-substituted piperazinyl amino acid esters. Procurement of this compound enables direct comparison against the published process metrics, facilitating internal route scouting and optimization efforts.

Fragment-Based or Structure-Guided Lead Optimization Requiring an Additional Hydrogen-Bond Acceptor at the β-Position

The β-methoxymethyl group contributes a fifth hydrogen-bond acceptor to the scaffold, which is absent in the non-methoxylated Methyl 3-(4-methylpiperazin-1-yl)propanoate and Methyl 2-(4-methylpiperazin-1-yl)acetate analogs (each with 4 HBAs) [1]. For structure-based drug design campaigns where an additional hydrogen-bonding contact with the target protein is hypothesized to improve potency or selectivity, this compound offers a direct test probe that the simpler analogs cannot provide [2].

Quote Request

Request a Quote for Methyl 3-methoxy-2-(4-methylpiperazin-1-YL)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.